molecular formula C16H19N7O3S B2453460 3-(3-methoxyphenyl)-7-(4-(methylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1005307-24-3

3-(3-methoxyphenyl)-7-(4-(methylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2453460
CAS RN: 1005307-24-3
M. Wt: 389.43
InChI Key: PGRVBQSUHVWYRR-UHFFFAOYSA-N
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Description

The compound “3-(3-methoxyphenyl)-7-(4-(methylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a novel triazole-pyrimidine hybrid . It has a molecular formula of C23H23N7O2 and a molecular weight of 429.484.


Synthesis Analysis

The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis involved the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford the pure intermediate .


Molecular Structure Analysis

The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Physical And Chemical Properties Analysis

The compound is a white solid . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Preclinical Evaluation

One study focused on the synthesis and preclinical evaluation of a closely related compound, aiming to map cerebral adenosine A2A receptors (A2ARs) with PET imaging. This research developed a tracer with favorable brain kinetics suitable for A2AR PET tracing, highlighting the compound's utility in neuroimaging and potential in studying various neurological conditions (Zhou et al., 2014).

Antimicrobial Activities

Another study synthesized novel 1,2,4-triazole derivatives, including triazolopyrimidines, demonstrating good to moderate antimicrobial activities against various microorganisms. This research suggests the potential use of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Antihypertensive Agents

Research on 1,2,4-triazolol[1,5-alpha]pyrimidines, incorporating different moieties such as morpholine, piperidine, or piperazine, identified compounds with promising antihypertensive activity. This indicates the potential therapeutic applications of these compounds in managing hypertension (Bayomi et al., 1999).

Anti-Inflammatory and Analgesic Agents

A study synthesized novel heterocyclic compounds derived from visnaginone and khellinone, including triazolopyrimidines, showing significant COX-2 selectivity, analgesic, and anti-inflammatory activities. These findings suggest their potential as new therapeutic agents for treating pain and inflammation (Abu‐Hashem et al., 2020).

Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

Another research area involves the development of bis(heteroaryl)piperazines as non-nucleoside inhibitors of HIV-1 reverse transcriptase, indicating the potential of triazolopyrimidines in antiviral therapy (Romero et al., 1994).

Mechanism of Action

The compound has shown promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Future Directions

The compound has shown promising neuroprotective and anti-inflammatory properties . Therefore, it can potentially be developed as a neuroprotective and anti-neuroinflammatory agent . Further studies are needed to confirm its efficacy and safety.

properties

IUPAC Name

3-(3-methoxyphenyl)-7-(4-methylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3S/c1-26-13-5-3-4-12(10-13)23-16-14(19-20-23)15(17-11-18-16)21-6-8-22(9-7-21)27(2,24)25/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRVBQSUHVWYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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